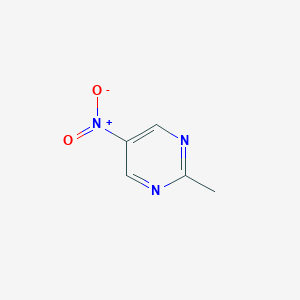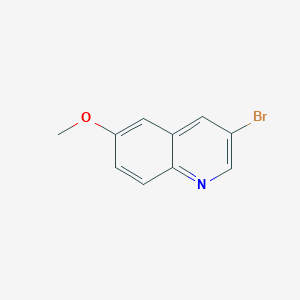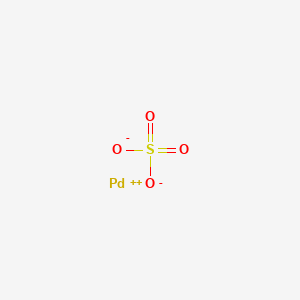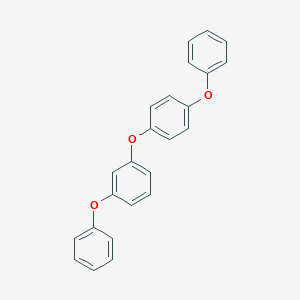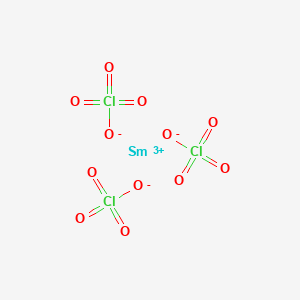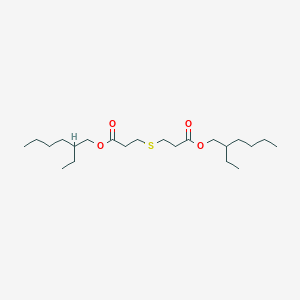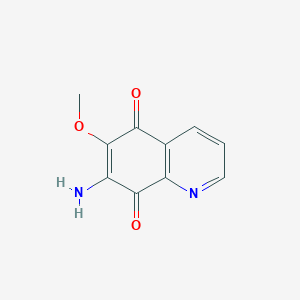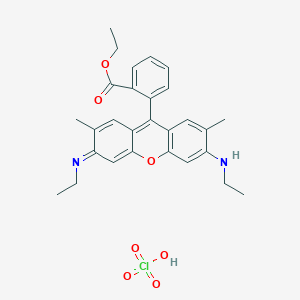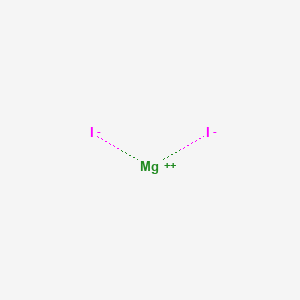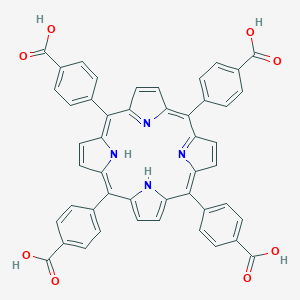
meso-Tetra(4-carboxyphenyl)porphin
Übersicht
Beschreibung
meso-Tetra(4-carboxyphenyl)porphine: is an organic compound with the molecular formula C48H30N4O8 and a molecular weight of 790.77 g/mol . It is a type of porphyrin, which are macrocyclic compounds known for their role in biological systems, such as heme in hemoglobin. meso-Tetra(4-carboxyphenyl)porphine is characterized by its four carboxyphenyl groups attached to the meso positions of the porphyrin ring, making it a versatile compound in various scientific applications .
Wissenschaftliche Forschungsanwendungen
meso-Tetra(4-carboxyphenyl)porphine has a wide range of applications in scientific research:
Wirkmechanismus
Meso-Tetra(4-carboxyphenyl)porphine, also known as 4,4,4,4-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid), is a synthetic porphyrin compound with a wide range of applications in the field of biochemistry .
Target of Action
The primary target of meso-Tetra(4-carboxyphenyl)porphine is DNA, specifically the methylation sites within the DNA sequence . DNA methylation is an essential epigenetic mechanism that plays a crucial role in various biological processes such as embryonic development, genomic imprinting, and X-chromosome inactivation .
Mode of Action
Meso-Tetra(4-carboxyphenyl)porphine interacts with its targets through a process known as clathrin-mediated endocytosis . This process allows the compound to enter cells and interact directly with the DNA methylation sites . The compound’s interaction with these sites can be enhanced depending on its posture, whether flat in the π-conjugated layer or standing up in the covalently anchored position .
Biochemical Pathways
The introduction of the porphyrin ligand into the compound can generate a stronger internal electric field, which boosts the charge separation and transfer, increases the specific surface area providing more active sites, and narrows the band gap to enhance the visible light absorption . These changes can significantly improve the compound’s catalytic activity and stability in photoredox reactions .
Pharmacokinetics
It is known that the compound enters cells through clathrin-mediated endocytosis , which suggests that it may have good cellular permeability
Result of Action
The introduction of the porphyrin ligand into the compound can significantly improve its activity and chemical stability in photocatalytic reactions . For instance, it has been shown to enhance the photocatalytic hydrogen generation and tetracycline degradation reactions .
Action Environment
The action of meso-Tetra(4-carboxyphenyl)porphine can be influenced by various environmental factors. For example, the presence of certain surfactants can modulate the micro-environments of porphyrin self-assembly . Additionally, the compound’s photocatalytic activity can be affected by the intensity and wavelength of the light source .
Biochemische Analyse
Biochemical Properties
It has been found that this compound enters cancer cells through clathrin-mediated endocytosis . This suggests that it may interact with various enzymes and proteins involved in endocytosis.
Cellular Effects
“meso-Tetra(4-carboxyphenyl)porphine” has been shown to have significant effects on cancer cells. It is currently being developed for cancer diagnostics
Molecular Mechanism
Its uptake by cancer cells through clathrin-mediated endocytosis suggests that it may bind to specific biomolecules involved in this process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves the condensation of pyrrole with 4-carboxybenzaldehyde under acidic conditions. One common method includes heating a mixture of pyrrole and 4-carboxybenzaldehyde in propionic acid at reflux temperature for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of meso-Tetra(4-carboxyphenyl)porphine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin dications.
Reduction: It can be reduced to form porphyrin dianions.
Substitution: The carboxyphenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxyphenyl groups under basic conditions.
Major Products:
Oxidation: Formation of porphyrin dications.
Reduction: Formation of porphyrin dianions.
Substitution: Formation of substituted porphyrins with various functional groups.
Vergleich Mit ähnlichen Verbindungen
- meso-Tetra(4-pyridyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin
Uniqueness: meso-Tetra(4-carboxyphenyl)porphine is unique due to its four carboxyphenyl groups, which provide enhanced solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high solubility and specific functionalization .
Eigenschaften
IUPAC Name |
4-[10,15,20-tris(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDUMDVQUCBCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.5 g/cu cm | |
| Record name | Tetracarboxyphenylporphine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark blue to purple to black powder | |
CAS No. |
14609-54-2 | |
| Record name | Tetracarboxyphenylporphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MESO-TETRAPHENYLPORPHINE-4,4',4'',4'''-TETRACARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9892W6IMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetracarboxyphenylporphine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
| Record name | Tetracarboxyphenylporphine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of meso-Tetra(4-carboxyphenyl)porphine (TCPP)?
A1: The molecular formula of TCPP is C48H30N4O8. Its molecular weight is 790.75 g/mol.
Q2: What spectroscopic data is available for TCPP?
A2: TCPP has been characterized using various spectroscopic techniques:
- UV-Vis Spectroscopy: TCPP exhibits a strong absorption band in the Soret region (around 400 nm) and weaker Q bands in the visible region (around 500-650 nm), characteristic of porphyrin molecules. [, , , , ]
- Fluorescence Spectroscopy: TCPP exhibits fluorescence emission in the red region upon excitation in the Soret or Q bands. The fluorescence properties can be influenced by factors like solvent, aggregation, and interactions with other molecules. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups in TCPP, such as carboxyl groups (C=O stretching) and aromatic C-H and C=C vibrations. [, ]
- Raman Spectroscopy: Raman spectroscopy can provide information about the vibrational modes of TCPP and its interactions with other molecules in composites or hybrid materials. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, particularly 1H and 13C NMR, are valuable for elucidating the structure and dynamics of TCPP in solution. []
Q3: What is known about the stability of TCPP under different conditions?
A3: TCPP demonstrates good stability under various conditions, making it suitable for diverse applications:
- Thermal Stability: TCPP exhibits high thermal stability, as demonstrated by its use in high-temperature applications. [, ]
- Photostability: While TCPP generally exhibits reasonable photostability, its photodegradation can occur under prolonged or intense light exposure, particularly in the presence of catalysts like TiO2. []
Q4: How does TCPP interact with other materials in composites or hybrid structures?
A4: TCPP can interact with other materials through various mechanisms:
- Covalent Bonding: The carboxyl groups (-COOH) on TCPP's periphery enable covalent functionalization with other molecules or surfaces. For example, TCPP can be covalently linked to quantum dots (QDs) like CdTe, forming inorganic-organic nanocomposites with enhanced optical properties. [, ]
- Coordination Chemistry: TCPP acts as a ligand, coordinating with metal ions like Zn2+ or Cu2+ to form metal-organic frameworks (MOFs). These porous materials have applications in catalysis, gas storage, and sensing. [, , , , , ]
- Electrostatic Interactions: TCPP can interact with charged species, such as polymers or nanoparticles, through electrostatic interactions. This enables its incorporation into polymer matrices or its use in layer-by-layer (LbL) assembly techniques. [, ]
Q5: What catalytic properties does TCPP exhibit, and in what reactions is it used?
A5: TCPP, particularly its metal complexes, displays catalytic activity in various reactions:
- Oxygen Reduction Reaction (ORR): Iron TCPP (FeTCPP) acts as an ORR catalyst, promoting the reduction of oxygen. This property is exploited to enhance the corrosion protection of steel rebars in alkaline environments. FeTCPP accelerates the consumption of electrons generated during the formation of passive films on the rebar surface, thereby promoting passivation and inhibiting corrosion. []
- CO2 Conversion: Hybrid materials incorporating TCPP and other components, such as PC61BM, exhibit enhanced photocatalytic activity for CO2 conversion. The charge separation and transfer processes at the interface of the hybrid components contribute to this improved performance. []
- Photocatalysis: TCPP, particularly when sensitized on semiconductor materials like TiO2, can function as a photocatalyst for the degradation of organic pollutants like methylene blue under visible light irradiation. []
Q6: How is computational chemistry used to study TCPP and its derivatives?
A6: Computational methods are valuable for understanding the properties and behavior of TCPP:
- Molecular Geometry and Energetics: Density functional theory (DFT) calculations help determine the optimized geometry, energy levels, and electronic properties of TCPP and its complexes. These calculations provide insights into the interactions of TCPP with other molecules, such as solvents or metal ions. []
- Structure-Activity Relationship (SAR) Studies: Computational modeling helps explore the SAR of TCPP derivatives by relating structural modifications to their electronic properties and potential biological activities. []
Q7: What are the biomedical applications of TCPP?
A7: TCPP and its derivatives have shown potential in various biomedical areas:
- Photodynamic Therapy (PDT): TCPP acts as a photosensitizer in PDT, generating reactive oxygen species (ROS) upon light activation. This property makes it a candidate for treating bacterial infections and cancer. [, , , ]
- Biosensing: TCPP is used as a signal transducer in optical biosensors for detecting analytes like DNA or proteins. Its fluorescence properties change upon binding to the target molecule, allowing for sensitive and selective detection. [, , , ]
- Oxygen Sensing: The phosphorescence of palladium TCPP (PdTCPP) is highly sensitive to oxygen concentration, making it suitable for measuring oxygen levels in biological systems. This property is exploited to study oxygen dynamics in tissues and cells. [, , , ]
Q8: What are the advantages of using TCPP in biomedical applications?
A8: TCPP offers several advantages in biomedical applications:
- Biocompatibility: TCPP generally exhibits good biocompatibility, making it suitable for use in biological systems. [, , ]
- Optical Properties: Its strong absorption and fluorescence properties in the visible region enable its use in optical imaging and sensing applications. [, , ]
- Versatility: TCPP's structure can be modified to tune its properties, such as solubility, cellular uptake, and targeting ability. [, , ]
Q9: What is known about the toxicity of TCPP?
A9: While TCPP is generally considered biocompatible, further research is needed to fully assess its potential toxicity:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


